![molecular formula C18H14N2OS B5774315 N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine](/img/structure/B5774315.png)
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as FNTA, is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FNTA is a thiazole derivative that has shown promising results in preclinical studies as an anti-cancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and COX-2. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is its potential as a multi-targeted therapeutic agent. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit multiple signaling pathways involved in cancer cell growth and inflammation, making it a promising candidate for combination therapy. However, one limitation of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is its poor solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more effective formulations of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine for clinical use.
Future Directions
There are several future directions for N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine research. One area of interest is the development of more effective formulations of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine for clinical use. Another area of interest is the investigation of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine and its potential as a therapeutic agent for other diseases.
Synthesis Methods
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 2-naphthylamine with furfural, followed by condensation with thiosemicarbazide and cyclization with phosphorus oxychloride. The yield of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine can be improved by optimizing reaction conditions, such as temperature and reaction time.
Scientific Research Applications
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been studied for its anti-inflammatory effects. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(20-17)19-11-16-6-3-9-21-16/h1-10,12H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVBLDMUNRAGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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